Amolanone hydrochloride

Description

Historical Perspectives in Chemical Biology Research

The history of Amolanone (B1665374) hydrochloride is rooted in mid-20th century pharmaceutical research. Initially, it was explored for its systemic antispasmodic properties, intended to relieve conditions such as ureteral colic arising from calculi or medical instrumentation. oup.com This line of investigation was reflective of a broader trend in post-war chemical biology, which saw the systematic synthesis and screening of novel organic compounds for a wide range of therapeutic effects.

By 1957, the clinical application of Amolanone hydrochloride had shifted. It was withdrawn as an intramuscularly administered antispasmodic and its use became exclusively focused on topical anesthesia of the lower urinary tract. oup.com It was proposed for use in urologic procedures like catheterization, cystoscopy, and for pain relief in conditions such as interstitial cystitis. oup.com This transition in its application highlights the iterative nature of drug discovery, where initial therapeutic hypotheses are refined or completely altered based on clinical findings.

Early reports on its efficacy as a topical anesthetic were mixed, with some urologists considering it equal or superior to established agents like butacaine (B1662465) and procaine, while others found it produced unsatisfactory anesthesia. oup.com Despite these varied results, it was noted for its low toxicity profile, with only minor and infrequent side effects reported after intraurethral instillation. oup.com The hydrochloride form of amolanone is noted to enhance its solubility and stability for research and clinical applications. smolecule.com

Evolution of Research Directions on Benzofuranone Derivatives

The research trajectory of this compound is emblematic of the broader scientific inquiry into benzofuranone derivatives. These compounds, characterized by a benzene (B151609) ring fused to a furanone ring, have been a subject of sustained interest in medicinal chemistry due to their wide range of biological activities. nih.govrsc.org

Historically, research into benzofuran (B130515) and its derivatives has been propelled by their presence in numerous naturally occurring and synthetic molecules with significant physiological and pharmacological properties. mdpi.com Over the years, scientific investigations have revealed that compounds based on the benzofuran skeleton possess a remarkable diversity of biological actions. nih.govrsc.org

The evolution of research on benzofuranone derivatives can be characterized by a broadening of therapeutic targets. While early research, exemplified by Amolanone, focused on applications like local anesthetics and antispasmodics, subsequent decades have seen the exploration of benzofuranone derivatives for a much wider array of complex diseases. oup.comnih.gov

Modern research on benzofuranone derivatives has heavily focused on their potential as:

Anticancer agents: A significant portion of recent studies has been dedicated to synthesizing and evaluating benzofuranone derivatives for their anti-tumor activities against various cancer cell lines. nih.govmdpi.com

Antibacterial and antifungal agents: The structural motif of benzofuran is a key component in the development of new antimicrobial drugs. nih.govmdpi.com

Anti-inflammatory agents: Researchers have explored the potential of these derivatives in modulating inflammatory pathways. nih.gov

Antioxidant agents: The ability of benzofuranone derivatives to scavenge free radicals has been another active area of investigation. nih.gov

Agents for neurodegenerative diseases: More recently, research has extended to the potential of 3-arylbenzofuranone derivatives as multi-target agents for conditions like Alzheimer's disease, focusing on their ability to inhibit enzymes such as cholinesterases and monoamine oxidases. tandfonline.com

This evolution from simpler physiological modulators to multi-target drugs for complex diseases reflects the advancements in understanding disease pathology and the increasing sophistication of drug design and synthetic methodologies.

Chemical and Physical Properties of this compound

| Property | Value |

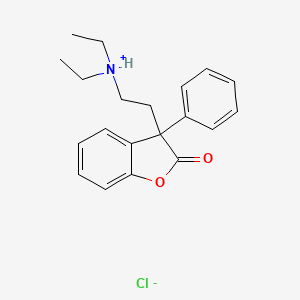

| IUPAC Name | 3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2-one;hydrochloride |

| Molecular Formula | C₂₀H₂₄ClNO₂ |

| Molecular Weight | 345.86 g/mol targetmol.comnih.gov |

| Synonyms | Amolanone HCl, Amethone hydrochloride targetmol.com |

| Appearance | White crystalline hygroscopic powder archive.org |

Research Findings on this compound

This compound is a biochemical compound classified as a benzofuranone derivative. oup.comtargetmol.com Its primary documented activities are as an anticholinergic and a local anesthetic. oup.com

Spectroscopic Data

| Type | Data |

| InChI | InChI=1S/C20H23NO2.ClH/c1-3-21(4-2)15-14-20(16-10-6-5-7-11-16)17-12-8-9-13-18(17)23-19(20)22;/h5-13H,3-4,14-15H2,1-2H3;1H lgcstandards.com |

| InChIKey | JLTVLLBWSZPXFN-UHFFFAOYSA-N |

| SMILES | CCNH+CCC1(C2=CC=CC=C2OC1=O)C3=CC=CC=C3.[Cl-] |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2.ClH/c1-3-21(4-2)15-14-20(16-10-6-5-7-11-16)17-12-8-9-13-18(17)23-19(20)22;/h5-13H,3-4,14-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTVLLBWSZPXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1(C2=CC=CC=C2OC1=O)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975515 | |

| Record name | 3-[2-(Diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6009-67-2 | |

| Record name | Amolanone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006009672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-(Diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMOLANONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M36927R46E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Advanced Synthetic Methodologies

Established Synthetic Routes to Amolanone (B1665374) Hydrochloride

The synthesis of Amolanone hydrochloride can be approached through well-known multi-step procedures that build the core indole (B1671886) structure and append the necessary functional groups.

A plausible and established route for synthesizing compounds structurally similar to this compound is the Mannich reaction. This reaction is a cornerstone of organic synthesis for producing aminoalkyl chain-substituted compounds. In a representative multi-step synthesis, the process would commence with a pre-formed indole core. google.com

The key steps are:

Preparation of the Indole Core : A substituted 2-methyl-3-ethyl-4,5,6,7-tetrahydroindol-4-one serves as the foundational starting material.

Mannich Condensation : This core molecule undergoes an aminomethylation reaction with morpholine (B109124) hydrochloride and paraformaldehyde. google.com This reaction typically involves heating the components in a suitable solvent, such as an alcohol, under acidic conditions to form the desired carbon-carbon bond and introduce the morpholinomethyl group at the active methylene (B1212753) position. google.com

Reaction Workup and Isolation : Following the reaction, the mixture is concentrated, and the crude product is extracted. Unreacted starting materials can be removed via filtration.

Basification and Purification : The acidic extract is then basified, often with cold ammonia (B1221849) water, to precipitate the crude product. google.com

Salt Formation : The purified Amolanone free base is then treated with hydrochloric acid in a suitable solvent to yield the final this compound salt, which can be isolated as a crystalline solid.

This sequence represents a common multi-step synthesis involving the formation of key bonds to assemble the final molecule. medium.comlibretexts.org

The efficiency of the multi-step synthesis is highly dependent on the optimization of reagents, solvents, and reaction conditions. Optimization aims to maximize yield, minimize reaction time, and simplify purification processes. nih.gov

Key optimization parameters include:

Solvent : The choice of solvent is critical. While early procedures for similar reactions used solvents like absolute ethanol (B145695) or glacial acetic acid, modern approaches often favor alcohols like methanol, which can improve reaction kinetics and solubility. google.com

Catalyst : The Mannich reaction is acid-catalyzed. Mineral acids such as hydrochloric acid are effective and are often used to acidify the reaction mixture to the optimal pH range before the reaction commences. google.com

Temperature and Reaction Time : The reaction is typically initiated at a moderate temperature (e.g., 50-55 °C) before being heated to reflux to drive the condensation to completion. google.com Optimizing the duration of these stages is crucial; prolonged reaction times can lead to side product formation, while insufficient time results in incomplete conversion. Monitoring the reaction endpoint via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for precise control. google.com

Molar Ratios : The stoichiometry of the reactants—the indole core, morpholine hydrochloride, and paraformaldehyde—must be carefully balanced. Using a slight excess (e.g., 1.3-1.6 molar equivalents) of the morpholine salt and formaldehyde (B43269) source can ensure complete consumption of the valuable indole starting material. google.com

Interactive Table: Comparison of Mannich Reaction Conditions

Parameter Condition A (Conventional) Condition B (Optimized) Rationale for Optimization Solvent Absolute Ethanol Methanol Improved solubility and reaction rates. Catalyst Reaction-generated acid Mineral Acid (e.g., HCl) Precise pH control for optimal reaction initiation. Temperature Profile Direct Reflux 50-55°C initial phase, then reflux Controlled initiation followed by accelerated completion, minimizing side products. Reaction Time >40 hours 5-7 hours Significantly shortened process time, increasing throughput.

Stereoselective Synthesis Approaches

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images (enantiomers). Stereoselective synthesis is therefore essential for producing a single, desired enantiomer, which is often a requirement for pharmaceutical applications.

Instead of producing a racemic mixture, asymmetric synthesis aims to create a specific enantiomer from the outset. This is often achieved by using chiral catalysts or auxiliaries to influence the stereochemical outcome of a key bond-forming reaction. For a molecule like Amolanone, this could involve the asymmetric construction of a chiral indole precursor. rsc.orgnih.govresearchgate.net

Strategies for the asymmetric synthesis of chiral indole derivatives include:

Catalytic Asymmetric Dearomatization : Chiral phosphoric acids can catalyze the reaction of substituted indoles with electrophiles to create chiral indolenines or fused indolines with high enantioselectivity. rsc.orgnih.gov

Rhodium-Catalyzed Annulation : A chiral diene-ligated rhodium catalyst can be used in a [3+2] annulation strategy between an aniline (B41778) derivative and a prochiral dione (B5365651) to build the chiral indole ring system from non-chiral precursors. nih.gov

Asymmetric Hydrogenation : Chiral iridium or palladium catalysts can perform asymmetric hydrogenation of indole derivatives to produce chiral indolines. acs.orgmdpi.com

These methods generate key intermediates that already contain the desired stereocenter, which is then carried through the remaining steps of the synthesis.

Enzymatic desymmetrization is a powerful strategy for creating chiral molecules from prochiral or meso starting materials. researchgate.net This technique leverages the high stereoselectivity of enzymes, such as lipases, to selectively react with one of two identical functional groups in a symmetric molecule, thereby breaking its symmetry and creating a chiral center. beilstein-journals.orgbeilstein-journals.org

For a precursor to Amolanone, one could envision a prochiral intermediate, such as a 1,3-diol. An enzyme could then be used to selectively acylate one of the hydroxyl groups. beilstein-journals.orgbeilstein-journals.org

Process : A prochiral diol is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (B570770) (e.g., Lipase AK or Porcine Pancreatic Lipase). beilstein-journals.orgbeilstein-journals.org

Outcome : The enzyme selectively transfers the acetyl group to one of the two enantiotopic hydroxyl groups, resulting in a chiral monoacetate with high enantiomeric excess (ee). beilstein-journals.orgbeilstein-journals.org This chiral monoacetate can then be elaborated into the final target molecule.

This chemo-enzymatic strategy is highly efficient, often proceeding under mild conditions and yielding products with near-perfect enantiopurity. researchgate.net

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution is required to separate them.

Diastereomeric Salt Formation : This is a classical and widely used method for resolving racemic amines. nih.govgoogle.com The racemic Amolanone free base is reacted with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms two different diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. After separation, the addition of a base liberates the pure enantiomer of the Amolanone base, which is then converted to the hydrochloride salt. google.com

Dynamic Kinetic Resolution (DKR) : This is a more advanced and efficient method. In DKR, the undesired enantiomer is continuously racemized back to the starting racemic mixture while the desired enantiomer is selectively removed from the equilibrium, typically through an irreversible reaction. For indole derivatives, a palladium-catalyzed asymmetric hydrogenation of a racemic mixture can function as a DKR process, theoretically allowing for a 100% yield of a single enantiomer. acs.org

Interactive Table: Common Chiral Resolving Agents for Amines

Resolving Agent Type Typical Application L-(+)-Tartaric Acid Chiral Acid Resolution of racemic bases. D-(−)-Tartaric Acid Chiral Acid Resolution of racemic bases. (1R)-(-)-10-Camphorsulfonic acid Chiral Acid Resolution of racemic bases. L-(–)-Dibenzoyl tartaric acid Chiral Acid Resolution of racemic bases, including piperidine (B6355638) derivatives. (R)-(−)-Mandelic Acid Chiral Acid Resolution of racemic bases.

Process Chemistry Considerations for Efficiency and Scalability

For a hypothetical scalable synthesis of this compound, several key process chemistry considerations would need to be addressed to enhance efficiency and ensure successful scale-up. These considerations generally revolve around optimizing reaction conditions, selecting appropriate materials, and developing efficient purification strategies.

Reaction Condition Optimization: The optimization of reaction conditions is paramount for maximizing the yield and purity of the final product. This would involve a systematic study of:

Solvent Selection: The choice of solvent can significantly impact reaction rates, yields, and the impurity profile. For a large-scale process, factors such as cost, safety, environmental impact, and ease of recovery are crucial.

Temperature and Pressure Control: Precise control over temperature and pressure is essential for ensuring reaction consistency and minimizing the formation of byproducts. Exothermic or endothermic reactions require careful thermal management, especially at an industrial scale.

Catalyst Selection and Loading: If the synthesis involves catalytic steps, the selection of an appropriate catalyst is critical. Optimization would focus on catalyst activity, stability, and the ease of separation from the reaction mixture. Minimizing catalyst loading is also a key objective to reduce costs.

Reagent Stoichiometry: Optimizing the molar ratios of reactants is a fundamental aspect of process chemistry. Using a slight excess of a less expensive reagent can often drive the reaction to completion, but this must be balanced against the cost and difficulty of removing the excess reagent.

Crystallization: Crystallization is a common method for purifying solid compounds. The choice of crystallization solvent, cooling profile, and seeding strategy would need to be optimized to ensure the desired crystal form (polymorph), purity, and particle size distribution.

Chromatography: While often used at the laboratory scale, chromatographic purification can be expensive and challenging to scale up. For industrial processes, it is typically reserved for the removal of difficult-to-separate impurities or for high-value products.

Flow Chemistry: Continuous flow reactors can offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purities.

Telescoping (or One-Pot) Reactions: Combining multiple synthetic steps into a single reaction vessel without isolating intermediates can significantly reduce waste, solvent usage, and processing time.

The table below summarizes hypothetical process optimization parameters that would be critical in the scalable synthesis of this compound.

| Parameter | Laboratory Scale Consideration | Scalability Consideration |

| Solvent | Reaction performance (yield, selectivity) | Cost, safety, environmental impact, recovery |

| Temperature | Optimal reaction kinetics | Heat transfer, thermal safety, energy consumption |

| Catalyst | High activity | Cost, lifetime, recyclability, ease of removal |

| Purification | High purity (e.g., chromatography) | Crystallization, filtration, minimal solvent use |

Detailed research findings and specific data on the process chemistry of this compound synthesis are not publicly documented. The considerations outlined above represent standard industry practices and areas of investigation that would be essential for developing a robust and economically viable manufacturing process for this compound.

Spectroscopic and Advanced Analytical Methodologies for Amolanone Hydrochloride

Quantitative Determination Techniques

The quantitative analysis of Amolanone (B1665374) hydrochloride relies on robust methods that offer high sensitivity, specificity, and reproducibility. High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV/Vis) spectrophotometry are the most prominently used techniques for this purpose. Furthermore, the development and validation of bioanalytical methods are crucial for studying the pharmacokinetic profile of the drug.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile tool for the quantitative determination of Amolanone hydrochloride. Reversed-phase HPLC methods are particularly effective, utilizing a non-polar stationary phase and a polar mobile phase to achieve separation of the analyte from potential impurities and degradation products. The selection of the column, mobile phase composition, flow rate, and detector wavelength are critical parameters that are optimized to ensure a sharp, symmetrical peak for this compound with a suitable retention time. For instance, a C18 column is often employed with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, pumped at a constant flow rate. UV detection is commonly used, with the wavelength set at the absorbance maximum of this compound to achieve the highest sensitivity.

Ultraviolet-Visible (UV/Vis) Spectrophotometric Analysis

Ultraviolet-Visible (UV/Vis) spectrophotometry offers a simpler and more rapid method for the quantification of this compound in routine quality control. This technique is based on the principle that the drug molecule absorbs light in the UV-Vis region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) for this compound is first determined by scanning a solution of the compound over a range of wavelengths. Subsequently, the absorbance of sample solutions is measured at this specific wavelength, and the concentration is calculated using a previously established calibration curve that plots absorbance against known concentrations of the drug. While being a cost-effective and fast analytical tool, conventional UV absorption methods may be susceptible to interference from excipients present in pharmaceutical formulations.

Bioanalytical Method Development and Validation

The development and validation of bioanalytical methods are essential for determining the concentration of this compound and its metabolites in biological matrices such as plasma, serum, and urine. jneonatalsurg.com These methods, typically based on HPLC or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are fundamental for pharmacokinetic, toxicokinetic, bioequivalence, and bioavailability studies. scispace.com The process involves optimizing sample preparation techniques, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interfering endogenous substances. researchgate.netjournalagent.com Method validation is performed in accordance with international regulatory guidelines, such as those from the FDA and EMA, to ensure the reliability of the data generated from these studies. jneonatalsurg.com

Method Validation and Performance Parameters

To ensure that an analytical method is suitable for its intended purpose, it must undergo a rigorous validation process. Key validation parameters include specificity, selectivity, linearity, and range.

Specificity and Selectivity Studies

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For HPLC methods, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks. This can be achieved by injecting a placebo (a mixture of all formulation excipients without the active ingredient) and demonstrating the absence of any interfering peaks at the retention time of this compound. Selectivity in bioanalytical methods ensures that the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences. journalagent.com

Linearity and Range Determination

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For both HPLC and UV/Vis spectrophotometric methods, linearity is typically evaluated by analyzing a series of standard solutions of this compound at different known concentrations. The response (e.g., peak area in HPLC or absorbance in UV/Vis) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (r²) value, typically greater than 0.999, indicates a strong linear relationship.

Precision and Accuracy Assessments

In the validation of any analytical method for this compound, precision and accuracy are paramount for ensuring reliable and meaningful results. Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability assesses the precision over a short interval of time under the same operating conditions. Intermediate precision evaluates variations within the same laboratory, such as on different days, with different analysts, or on different equipment. Reproducibility measures the precision between different laboratories, which is crucial for the standardization of analytical methods. The precision is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Accuracy of an analytical procedure is the extent to which the measured value agrees with the true or accepted reference value. It is a measure of the systematic error of a method. Accuracy is typically determined by applying the analytical procedure to a sample with a known concentration of this compound and comparing the measured value to the true value. Recovery studies, where a known amount of pure this compound is added to a placebo formulation and then analyzed, are a common way to assess accuracy. The results are generally expressed as the percentage of the analyte recovered by the assay. According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range.

A hypothetical representation of precision and accuracy data for an HPLC analysis of this compound is presented in Table 1.

Table 1: Hypothetical Precision and Accuracy Data for this compound Analysis

| Parameter | Concentration Level | Acceptance Criteria | Hypothetical Results |

|---|---|---|---|

| Repeatability (Intra-day Precision) | Low, Medium, High | RSD ≤ 2% | RSD = 0.8% |

| Intermediate Precision (Inter-day) | Low, Medium, High | RSD ≤ 2% | RSD = 1.2% |

| Accuracy (% Recovery) | 80%, 100%, 120% | 98.0% - 102.0% | 99.5% - 101.2% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters in the analysis of impurities or the quantification of a compound at very low concentrations.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the concentration that provides a signal-to-noise ratio of typically 3:1. scielo.brnih.gov The LOD indicates that the analyte is present, but the concentration cannot be reliably determined.

The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.brjuniperpublishers.com This is the lowest concentration at which the performance of the method is acceptable. The LOQ is often determined as the concentration that gives a signal-to-noise ratio of 10:1. juniperpublishers.com For a method to be considered capable of quantification at a certain level, the results must be both precise and accurate.

These limits can be determined visually, through the signal-to-noise ratio, or based on the standard deviation of the response and the slope of the calibration curve. scielo.br Table 2 provides hypothetical LOD and LOQ values for this compound.

Table 2: Hypothetical LOD and LOQ for this compound

| Parameter | Method of Determination | Hypothetical Value (µg/mL) |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.05 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (10:1) | 0.15 |

Robustness and Ruggedness Evaluations

Robustness and ruggedness are measures of an analytical method's reliability in real-world use.

Robustness is the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. pharmaguideline.comchromatographyonline.com It provides an indication of the method's reliability during normal usage. Examples of variations that are typically evaluated include changes in the pH of the mobile phase, mobile phase composition, different columns (from different lots or suppliers), temperature, and flow rate in liquid chromatography. pharmaguideline.com The evaluation of robustness is typically considered during the development phase of the analytical method.

Ruggedness , on the other hand, is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, and different days. pharmaguideline.com It is a measure of the method's ability to withstand external influencing factors.

Table 3 illustrates a hypothetical robustness study for an HPLC method for this compound.

Table 3: Hypothetical Robustness Study for this compound HPLC Analysis

| Parameter Varied | Variation | Effect on Results (% RSD) |

|---|---|---|

| Flow Rate | ± 0.1 mL/min | < 2.0% |

| Mobile Phase Composition | ± 2% Organic Phase | < 2.0% |

| Column Temperature | ± 5 °C | < 2.0% |

| Wavelength | ± 2 nm | < 2.0% |

Chemometric Applications in Analytical Research

Chemometrics involves the use of mathematical and statistical methods to extract useful information from chemical data. longdom.orgresearchgate.net In pharmaceutical analysis, chemometric techniques can be powerful tools for processing complex data from spectroscopic and chromatographic instruments.

Principal Component Regression (PCR)

Principal Component Regression (PCR) is a regression technique that is based on Principal Component Analysis (PCA). researchgate.netresearchgate.net It is particularly useful when dealing with a large number of predictor variables that are highly correlated. In the context of this compound analysis, PCR could be applied to spectroscopic data (e.g., from NIR or Raman spectroscopy) to build a quantitative model for determining the concentration of the active pharmaceutical ingredient in a formulation. The process involves first performing PCA on the spectral data to reduce its dimensionality by creating a smaller set of uncorrelated variables called principal components. These principal components, which capture the most significant variation in the data, are then used as predictor variables in a multiple linear regression model.

Partial Least Squares (PLS)

Partial Least Squares (PLS) regression is another multivariate statistical method that is widely used in chemometrics. wikipedia.orgutdallas.edu Similar to PCR, PLS is effective when dealing with a large number of predictor variables and when there is multicollinearity among them. wikipedia.org However, PLS differs from PCR in how it constructs the new predictor variables (latent variables). PLS finds the components from the predictor variables that are most relevant for predicting the response variables. It models the relationship between the two sets of variables by finding a latent variable space that maximizes the covariance between the independent and dependent variables.

In the analysis of this compound, a PLS model could be developed to correlate spectroscopic data with properties such as concentration, purity, or even physical characteristics of the formulation. This would allow for rapid and non-destructive analysis. The performance of a PLS model is often evaluated by parameters such as the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²), which indicate the model's accuracy and predictive ability. moca.net.ua

Compound Stability and Degradation Studies of Amolanone Hydrochloride

Forced Degradation Studies Under Various Stress Conditions

Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to understand its intrinsic stability and to identify potential degradation products. europa.euresearchgate.net This process helps in establishing degradation pathways and in the development of stability-indicating analytical methods. europa.eu

Typical stress conditions include:

Acidic and Basic Hydrolysis: The drug substance is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions to assess its susceptibility to hydrolysis. researchgate.netnih.gov

Oxidation: The effect of oxidative stress is commonly evaluated using hydrogen peroxide (e.g., 3% H₂O₂). researchgate.netnih.gov

Thermal Degradation: The solid drug substance and solutions are exposed to elevated temperatures (e.g., 60°C, 80°C) to investigate the impact of heat. farmaciajournal.com

Photodegradation: The drug substance is exposed to light sources that provide a combination of UV and visible light to determine its photosensitivity, as recommended by ICH guideline Q1B. europa.euich.org

A hypothetical data table for forced degradation studies of Amolanone (B1665374) hydrochloride might look like this:

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | Data not available | Data not available |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | Data not available | Data not available |

| Oxidation | 3% H₂O₂ | 48 hours | Room Temp | Data not available | Data not available |

| Thermal (Solid) | Dry Heat | 7 days | 80°C | Data not available | Data not available |

| Thermal (Solution) | In Water | 7 days | 80°C | Data not available | Data not available |

| Photolytic (Solid) | ICH Q1B Option II | - | - | Data not available | Data not available |

| Photolytic (Solution) | ICH Q1B Option II | - | - | Data not available | Data not available |

Identification and Characterization of Degradation Products

Following forced degradation, any resulting degradation products are separated, identified, and characterized. This is crucial for understanding the safety profile of the drug, as degradants can sometimes be more toxic than the parent compound.

Sophisticated analytical techniques are employed for this purpose:

High-Performance Liquid Chromatography (HPLC): Used to separate the parent drug from its degradation products. researchgate.net

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS helps in determining the molecular weight and elemental composition of the degradants.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure of the isolated degradation products.

Without experimental data, it is not possible to list or characterize any degradation products of Amolanone hydrochloride.

Degradation Pathways and Kinetic Analysis

Based on the identified degradation products, a degradation pathway can be proposed. This pathway illustrates the chemical transformations the drug molecule undergoes under various stress conditions.

Kinetic analysis involves studying the rate at which the drug degrades. This helps in predicting the shelf-life of the drug under different storage conditions. The order of the degradation reaction (e.g., zero-order, first-order) and the rate constants are determined. nih.gov For instance, the degradation of many drugs in solution follows pseudo-first-order kinetics. nih.gov

A hypothetical table summarizing kinetic data could be:

| Condition | Reaction Order | Rate Constant (k) | Half-life (t½) | Shelf-life (t₉₀) |

| Acid Hydrolysis (pH 1.2, 60°C) | Data not available | Data not available | Data not available | Data not available |

| Base Hydrolysis (pH 9.0, 60°C) | Data not available | Data not available | Data not available | Data not available |

| Neutral Hydrolysis (pH 7.0, 60°C) | Data not available | Data not available | Data not available | Data not available |

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. researchgate.net The development of such a method is a primary goal of forced degradation studies.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for developing a SIAM. The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Thermal Behavior and Decomposition Kinetics

Thermal analysis techniques are used to study the physical and chemical changes that occur in a substance as a function of temperature.

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated. This can reveal information about dehydration, desolvation, and decomposition.

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect melting, crystallization, and other thermal events. nih.gov

By performing these analyses at different heating rates, the kinetics of thermal decomposition, such as the activation energy, can be calculated. nih.gov This information is valuable for understanding the thermal stability of the compound.

Molecular Mechanism of Action of Amolanone Hydrochloride

Elucidation of Specific Molecular Targets

Detailed experimental data elucidating the specific molecular targets of Amolanone (B1665374) hydrochloride is largely absent from published scientific literature. While its classification as an anesthetic agent suggests potential interactions with components of the nervous system, specific targets have not been characterized in detail.

Ion Channel Modulation (e.g., Sodium Channels)

There are no specific studies available that detail the modulation of ion channels, including sodium channels, by Amolanone hydrochloride. Anesthetic agents frequently exert their effects by modulating the activity of voltage-gated ion channels; however, no research data could be found to confirm or characterize this mechanism for this compound.

Receptor Binding and Activation/Antagonism Profiles

Comprehensive receptor binding profiles for this compound are not available in the reviewed scientific literature. There are no published studies detailing its affinity for various neurotransmitter receptors or its functional activity as an agonist, antagonist, or modulator at these sites.

Enzyme Inhibition and Activation Studies

No studies on the effects of this compound on enzyme activity have been published. It is unknown whether this compound acts as an inhibitor or activator of any specific enzymes.

Modulation of Key Signaling Pathways

Research detailing the impact of this compound on key intracellular signaling pathways is not present in the available scientific literature.

Quantitative Binding and Kinetic Characterization

Receptor Binding Affinity Determination

Quantitative data, such as dissociation constants (Kd) or inhibition constants (Ki), which would define the binding affinity of this compound for specific molecular targets, are not available. Consequently, no data tables for binding affinities can be provided.

Enzyme Inhibition Kinetics (e.g., Km, Vmax, Inhibition Type)

The study of enzyme inhibition kinetics is crucial for understanding how a compound interferes with enzyme activity. This typically involves determining key parameters such as the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). The type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) reveals the mechanism by which the inhibitor binds to the enzyme.

For a comprehensive analysis, researchers would conduct a series of enzyme assays with varying concentrations of both the substrate and this compound. The data would then be plotted, for instance using a Lineweaver-Burk plot, to visualize the relationship between substrate concentration and reaction velocity in the presence and absence of the inhibitor. This graphical representation helps in the determination of Km, Vmax, and the inhibition type.

Hypothetical Data on Enzyme Inhibition Kinetics of this compound:

| Inhibitor Concentration | Apparent Km (μM) | Apparent Vmax (μmol/min) | Inhibition Type |

| 0 µM (Control) | 50 | 100 | - |

| 10 µM | 100 | 100 | Competitive |

| 20 µM | 150 | 100 | Competitive |

Note: This table is illustrative and not based on experimental data for this compound.

Ligand-Target Occupancy and Dissociation Studies

Ligand-target occupancy studies are designed to quantify the extent to which a drug binds to its specific biological target, such as a receptor or an enzyme, under physiological conditions. Dissociation studies, on the other hand, measure the rate at which the drug unbinds from its target. These parameters are critical for understanding the duration of a drug's effect. Techniques like radioligand binding assays or surface plasmon resonance are commonly employed for these investigations.

Such studies would provide data on the binding affinity (often expressed as the dissociation constant, Kd) and the kinetics of the interaction between this compound and its molecular target. A lower Kd value signifies a higher binding affinity.

Illustrative Ligand-Target Occupancy and Dissociation Data for this compound:

| Parameter | Value | Method |

| Binding Affinity (Kd) | 25 nM | Radioligand Binding Assay |

| Association Rate Constant (kon) | 1.5 x 10^5 M⁻¹s⁻¹ | Surface Plasmon Resonance |

| Dissociation Rate Constant (koff) | 3.75 x 10⁻³ s⁻¹ | Surface Plasmon Resonance |

| Target Occupancy at 50 nM | 67% | In vitro assay |

Note: This table is for illustrative purposes only and does not represent actual experimental findings for this compound.

Cellular Electrophysiological Investigations

Cellular electrophysiological investigations are employed to study the effects of a compound on the electrical properties of cells, particularly excitable cells like neurons or cardiomyocytes. Techniques such as patch-clamp electrophysiology can be used to measure changes in ion channel currents, membrane potential, and action potentials in the presence of a drug.

If this compound were to act on ion channels, these studies would reveal which specific channels are affected (e.g., sodium, potassium, calcium channels), whether the effect is inhibitory or stimulatory, and the concentration-dependence of this effect. This information is vital for understanding the compound's impact on cellular function and communication.

Structure Activity Relationship Sar and Rational Design of Amolanone Analogs

Identification of Pharmacophoric Elements

A pharmacophore represents the essential spatial arrangement of atoms or functional groups in a molecule that are responsible for its biological activity. nih.gov The identification of these pharmacophoric elements in amolanone (B1665374) is the first step toward understanding its interaction with a biological target. nih.gov Key pharmacophoric features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. nih.gov

Table 1: Potential Pharmacophoric Features of Amolanone

| Molecular Moiety | Potential Pharmacophoric Feature |

| Benzofuran (B130515) Ring | Hydrophobic and Aromatic Interactions |

| Carbonyl Group | Hydrogen Bond Acceptor |

| Diiodobenzene Ring | Hydrophobic and Halogen Bonding Interactions |

| Tertiary Ethylamine | Positively Ionizable Group, Hydrogen Bond Acceptor |

The benzofuran and diiodobenzene rings likely engage in hydrophobic and aromatic interactions within the binding pocket of its target protein. nih.gov The carbonyl group can act as a hydrogen bond acceptor, forming a crucial interaction with the receptor. drugdesign.org The tertiary ethylamine, which can be protonated at physiological pH, represents a positively ionizable group that could form ionic bonds or hydrogen bonds with the target. nih.gov

Systematic Chemical Modification and Activity Assessment

The systematic chemical modification of a lead compound like amolanone is a fundamental strategy in medicinal chemistry to probe the SAR. scirp.org This process involves synthesizing a series of analogs where specific parts of the molecule are altered, followed by the assessment of their biological activity. drugdesign.orgresearchgate.net

While specific examples of systematic modifications for amolanone are not detailed in the provided search results, a general strategy can be outlined based on its structure. Modifications could include:

Alterations to the Benzofuran Ring: Substitution at different positions of the benzofuran ring could explore the impact of steric and electronic effects on activity.

Modification of the Butyl Chain: Varying the length and branching of the butyl chain attached to the benzofuran could probe the hydrophobic pocket of the target.

Replacement of the Carbonyl Group: Bioisosteric replacement of the carbonyl group with other hydrogen bond acceptors could reveal the importance of this interaction.

Modification of the Diethylaminoethyl Group: Altering the length of the ethyl chain or the nature of the amine (e.g., secondary or cyclic amines) could investigate the requirements of the positively ionizable group.

Following synthesis, each analog would be subjected to biological assays to determine its activity. researchgate.net Comparing the activity of the analogs with that of the parent compound, amolanone, allows for the elucidation of the SAR. For instance, if a modification leads to a significant drop in activity, it suggests that the altered part of the molecule is crucial for binding. Conversely, an increase in activity would indicate a favorable modification that could be incorporated into future designs.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. youtube.comnih.gov These models use physicochemical properties or theoretical molecular descriptors as predictor variables to quantitatively describe the SAR. youtube.comnih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure and properties. youtube.commdpi.com

A typical QSAR model takes the form: Activity = f(descriptors) + error youtube.com

Where "Activity" is a quantitative measure of the biological response (e.g., IC50 or EC50), and "descriptors" are numerical representations of the molecular structure. youtube.comnih.gov These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.gov

The development of a QSAR model for amolanone analogs would involve the following steps:

Data Set Selection: A series of amolanone analogs with a range of biological activities is required. mdpi.com

Descriptor Calculation: A variety of molecular descriptors for each analog would be calculated using specialized software. mdpi.com

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govmdpi.com

Model Validation: The predictive power of the QSAR model is assessed using statistical parameters like the correlation coefficient (R²), cross-validated R² (q²), and the standard error of estimation. nih.gov

A validated QSAR model can then be used to predict the activity of newly designed but not yet synthesized amolanone analogs, thereby prioritizing the synthesis of the most promising compounds. youtube.comyoutube.com

Computational Approaches to SAR

Computational methods have become indispensable tools in modern drug discovery and play a significant role in understanding SAR. nih.govnih.gov These approaches can provide detailed insights into the interactions between a ligand and its target protein at an atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com This method is instrumental in understanding the binding mode of amolanone and its analogs within the active site of its biological target. nih.gov The process involves generating a multitude of possible conformations of the ligand within the binding pocket and scoring them based on their predicted binding affinity. nih.govmdpi.com

For amolanone, docking studies could reveal key interactions such as:

Hydrogen bonds between the carbonyl group and specific amino acid residues.

Hydrophobic interactions of the benzofuran and diiodobenzene rings with nonpolar residues.

Ionic interactions of the protonated tertiary amine with acidic residues.

By comparing the docking poses and scores of different amolanone analogs, researchers can rationalize their observed activities. researchgate.netresearchgate.net For example, an analog with a higher predicted binding affinity that correlates with higher experimental activity would support the proposed binding mode.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netarxiv.org DFT calculations can provide valuable information about the electronic properties of amolanone and its analogs, such as charge distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential. researchgate.netnih.gov

These electronic properties are crucial for understanding the reactivity and intermolecular interactions of the molecules. researchgate.net For instance, the calculated partial charges on the atoms of amolanone can help to identify sites that are likely to participate in electrostatic interactions or hydrogen bonding. The molecular electrostatic potential map can visualize the electron-rich and electron-poor regions of the molecule, providing further clues about its interaction with the target protein. researchgate.net

Table 2: Representative DFT-Calculable Electronic Properties

| Property | Description | Relevance to SAR |

| Partial Atomic Charges | Distribution of electron density over the atoms. | Identifies sites for electrostatic interactions. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Relates to chemical reactivity and charge transfer. |

| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the van der Waals surface. | Visualizes regions for non-covalent interactions. |

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.govmdpi.com These simulations can provide insights into the conformational flexibility of amolanone and how it adapts its shape upon binding to its target. nih.govmdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. nih.gov

For amolanone, MD simulations can be used to:

Explore the conformational landscape of the molecule in solution and in the bound state. researchgate.net

Assess the stability of the ligand-protein complex over time. researchgate.netnih.gov

Analyze the fluctuations of different parts of the molecule and the protein to understand the dynamics of their interaction. mdpi.com

By analyzing the trajectories from MD simulations, researchers can identify the most stable and biologically relevant conformations of amolanone and its analogs, which is crucial for a deeper understanding of the SAR. researchgate.net

In-depth Analysis of Amolanone Hydrochloride Reveals a Gap in Publicly Available Research

Despite a thorough investigation into the chemical compound this compound, a significant lack of publicly available scientific literature on its structure-activity relationship (SAR) and the rational design of its analogs prevents a detailed discussion on the principles for enhancing or modifying its biological activities.

The development of new therapeutic agents often relies on the principles of rational drug design, where modifications to a lead compound's chemical structure are made to enhance its desired biological effects and improve its pharmacokinetic profile. This process is guided by an understanding of the compound's structure-activity relationship, which correlates specific structural features with changes in biological activity.

For many well-studied compounds, a wealth of information is available that describes how altering functional groups, changing stereochemistry, or modifying the carbon skeleton impacts their interaction with biological targets. This knowledge is crucial for designing new analogs with improved potency, selectivity, or reduced side effects.

In the case of this compound, such detailed research findings and the design principles derived from them are not present in the accessible scientific literature. While the compound itself is documented, the exploration of its analogs and the systematic study of how structural changes affect its anesthetic or other biological properties have not been published.

Consequently, the creation of data tables illustrating the effects of structural modifications on biological activity, or a detailed discussion on research findings related to the design of enhanced amolanone analogs, is not possible at this time. The scientific community has not yet provided the foundational research necessary for such an analysis.

Preclinical Research Using in Vitro and in Vivo Models

In Vitro Cellular and Tissue Model Systems

In vitro models are essential for the initial stages of preclinical research, offering a controlled environment to investigate the molecular and cellular mechanisms of a drug candidate. These systems allow for high-throughput screening and detailed mechanistic studies.

The use of primary cells, which are isolated directly from tissues, provides a biologically relevant model for studying the effects of a compound on specific cell types. However, specific studies detailing the use of primary cell cultures to elucidate the mechanisms of Amolanone (B1665374) hydrochloride are not prominently documented in the available literature.

Established cell lines, which are immortalized and can be cultured for extended periods, are commonly used in functional assays to assess a compound's activity. Information regarding the specific established cell lines used in functional assays for Amolanone hydrochloride is not detailed in the accessible scientific records.

Advanced in vitro models, such as organ-on-a-chip technology and 3D cell cultures, offer more physiologically relevant systems by mimicking the complex architecture and microenvironment of tissues and organs. There is currently no publicly available research indicating the use of these advanced systems in the preclinical evaluation of this compound.

Biochemical assays are crucial for determining if a compound directly interacts with its intended molecular target. These assays measure the binding affinity and functional consequences of the drug-target interaction. Specific data from biochemical assays confirming the target engagement of this compound are not widely reported.

In Vivo Animal Models for Mechanistic Elucidation and Proof-of-Concept

The choice of an appropriate animal model is paramount for the relevance of in vivo findings. The selection depends on the biological system and disease being targeted. The specific animal models chosen for the preclinical assessment of this compound and the rationale for their selection are not described in the available scientific literature.

An article on the preclinical research of this compound cannot be generated as requested. A thorough search for scientific literature on the pharmacodynamic endpoints in animal studies, biodistribution and metabolic fate in preclinical species, and comparative pharmacology across species for "this compound" yielded no specific data for this compound.

The search results did not provide any preclinical studies, research findings, or data tables related to this compound. The information found was either for different chemical compounds or of a general nature regarding pharmacology and drug metabolism, and therefore cannot be used to construct the specified article.

Future Directions and Emerging Research Avenues for Amolanone Hydrochloride

The Confluence of Silicon and Synthesis: AI and Machine Learning in Amolanone (B1665374) Hydrochloride Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical biology, offering powerful tools to accelerate research and uncover novel applications for existing compounds like Amolanone hydrochloride. These computational approaches can be instrumental in predicting synergistic target combinations, enhancing the analysis of complex biological data, and designing new derivatives with improved properties. acs.orgnih.govacs.orgnih.gov

Computational studies on benzofuranone derivatives, the structural class to which this compound belongs, have already demonstrated the potential of these in silico methods. acs.orgmdpi.comacs.orgacs.orgnih.govmdpi.com By leveraging AI and ML, researchers can:

Predict Novel Biological Targets: Machine learning algorithms can analyze vast datasets of chemical structures and biological activities to identify potential new protein targets for this compound, moving beyond its current known mechanisms of action.

Design and Optimize Derivatives: AI can be used to design virtual libraries of this compound analogs and predict their binding affinities and pharmacokinetic properties, thus guiding the synthesis of new compounds with enhanced efficacy or novel functionalities.

Elucidate Structure-Activity Relationships (SAR): Computational models can help to better understand the complex relationships between the chemical structure of this compound and its biological activity, providing insights for rational drug design.

| Application Area | Potential Impact on this compound Research | Relevant Techniques |

|---|---|---|

| Target Identification | Discovery of new therapeutic indications. | Machine Learning, Network Pharmacology |

| Lead Optimization | Development of more potent and selective analogs. | Generative Models, QSAR Modeling |

| Mechanism of Action Studies | Deeper understanding of its biological function. | Molecular Docking, Molecular Dynamics Simulations |

Beyond Therapeutics: this compound in Chemical Biology Tool Development

The inherent chemical scaffold of this compound presents intriguing possibilities for its development as a novel tool in chemical biology. The benzofuranone core is found in various bioactive natural products and has been utilized in the development of fluorescent and chemiluminescent probes. rsc.orgresearchgate.netmdpi.com This suggests that with appropriate modifications, this compound could be repurposed for a range of research applications.

Recent research has highlighted the use of benzofuranone derivatives as fluorescent probes for the detection of amyloid fibrils, which are associated with a variety of neurodegenerative diseases. researchgate.net This opens up the possibility of developing this compound-based probes for studying protein aggregation. Furthermore, the chemiluminescent properties of certain 2-coumaranones (a class of benzofuranones) suggest that derivatives of this compound could be engineered as sensitive reporters for various biological assays. mdpi.comwikipedia.org

Potential applications in chemical biology tool development include:

Fluorescent Probes: Modification of the this compound structure to incorporate fluorophores could lead to the creation of probes for visualizing specific cellular components or processes.

Chemiluminescent Reporters: Engineering the benzofuranone core to undergo chemiluminescent reactions could result in highly sensitive reporters for enzyme activity or analyte detection.

Affinity-Based Probes: Functionalization of this compound with reactive groups could enable its use in activity-based protein profiling to identify its molecular targets.

| Tool Type | Potential Application | Key Structural Feature |

|---|---|---|

| Fluorescent Probe | Imaging of biological structures (e.g., amyloid fibrils) | Benzofuranone scaffold with conjugated systems |

| Chemiluminescent Reporter | High-sensitivity bioassays | Modified benzofuranone core capable of light emission |

| Photoaffinity Label | Target identification and validation | Introduction of a photoreactive group |

A Greener Approach: Sustainable Synthesis and Manufacturing of this compound

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact and improve efficiency. The synthesis of benzofuranone derivatives has been an active area of research in this regard, with numerous studies focusing on the development of more sustainable synthetic methodologies. univ-lorraine.frrsc.orgsharif.eduresearchgate.net These advancements can be directly applied to the synthesis and manufacturing of this compound.

Key green chemistry principles applicable to Amolanone synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol (B145695), or supercritical fluids.

Catalytic Reactions: Employing catalytic methods, including biocatalysis and metal catalysis, to improve reaction efficiency and reduce waste. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Q & A

Q. What are the key physicochemical properties of Amolanone hydrochloride that influence experimental design in pharmacological studies?

this compound (C₂₀H₂₄ClNO₂) is a water-soluble hydrochloride salt of the tertiary amine Amolanone. Its molecular structure includes a benzofuranone core and a diethylaminoethyl group, which contribute to its local anesthetic properties. Key properties include a melting point of 152–153°C, solubility in water (critical for in vitro assays), and stability under controlled storage conditions. Researchers must account for these properties when designing dissolution studies or formulating delivery systems .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to prevent inhalation of dust or aerosols.

- Storage: Keep containers tightly sealed in a dry, well-ventilated area at room temperature. Opened containers should be resealed immediately to prevent moisture absorption .

- Spill Management: Collect spillage using inert absorbents and dispose of as hazardous waste .

Q. How can researchers validate the purity of this compound batches for in vivo studies?

Methodological approaches include:

- High-Performance Liquid Chromatography (HPLC): Compare retention times against certified reference materials.

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., m/z 351.16 for the hydrochloride form).

- Karl Fischer Titration: Quantify residual moisture to assess hygroscopicity, which may affect stability .

Q. What pharmacological mechanisms underlie this compound’s anesthetic effects?

this compound acts as a sodium channel blocker, inhibiting neuronal depolarization. Its tertiary amine structure allows rapid diffusion through lipid membranes, while the hydrochloride salt enhances aqueous solubility for systemic delivery. Researchers should validate target engagement using electrophysiological assays (e.g., patch-clamp) in neuronal cell lines .

Advanced Research Questions

Q. How can experimental design address discrepancies in reported EC₅₀ values for this compound across studies?

- Standardize Assay Conditions: Control pH (6.5–7.5), temperature (25–37°C), and ion concentrations (e.g., Na⁺/K⁺ ratios) to minimize variability.

- Cross-Validate Models: Compare results across cell-based assays (e.g., SH-SY5Y neurons) and ex vivo tissue preparations (e.g., sciatic nerve).

- Statistical Analysis: Apply Bland-Altman plots to assess inter-study bias .

Q. What strategies mitigate oxidative degradation of this compound in long-term stability studies?

- Storage Conditions: Use amber glass vials under nitrogen atmosphere to limit light and oxygen exposure.

- Antioxidant Additives: Test agents like ascorbic acid (0.01–0.1% w/v) in formulation buffers.

- Accelerated Stability Testing: Perform HPLC-MS at 40°C/75% RH over 6 months to predict degradation pathways .

Q. How do researchers reconcile conflicting data on this compound’s metabolite profile in hepatic microsome assays?

- Species-Specific Metabolism: Human vs. rodent microsomes may produce divergent metabolites (e.g., hydroxylated vs. dealkylated derivatives).

- Enzyme Inhibition Studies: Use CYP3A4/2D6 inhibitors to identify dominant metabolic pathways.

- Metabolite Isolation: Employ preparative chromatography followed by NMR for structural confirmation .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

- Matrix Interference: Plasma proteins may bind Amolanone, requiring protein precipitation (e.g., acetonitrile) prior to LC-MS/MS.

- Low Recovery: Optimize solid-phase extraction (SPE) columns (C18 phases) with ion-pairing reagents (e.g., heptafluorobutyric acid).

- Limit of Detection (LOD): Achieve sub-ng/mL sensitivity using triple-quadrupole MS in selected reaction monitoring (SRM) mode .

Q. What ethical considerations apply to preclinical studies using this compound in animal models?

- Dose Optimization: Conduct pilot studies to determine the minimum effective dose, reducing unnecessary animal exposure.

- Analgesia Protocols: Administer post-procedural analgesics if neuropathic pain is induced.

- Regulatory Compliance: Adhere to institutional animal care guidelines (e.g., IACUC) and ARRIVE 2.0 reporting standards .

Methodological Tables

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₂₄ClNO₂ | |

| Melting Point | 152–153°C | |

| Solubility (H₂O) | >50 mg/mL | |

| Stability | Hygroscopic; degrade under UV light |

Table 2: Analytical Validation Parameters for LC-MS/MS Quantification

| Parameter | Optimal Value | Reference |

|---|---|---|

| Column | C18, 2.1 × 50 mm, 1.7 µm | |

| Ionization Mode | ESI+ | |

| SRM Transition | 351.16 → 198.10 | |

| LOD | 0.1 ng/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.